

# In Vivo Toxicological Profile of Dibromoacetic Acid: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Dibromoacetic acid*

Cat. No.: *B154833*

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## Executive Summary

**Dibromoacetic acid** (DBA), a common disinfection byproduct in drinking water, has been the subject of extensive toxicological evaluation. In vivo studies in rodent models have demonstrated a range of adverse health effects, including carcinogenicity, reproductive and developmental toxicity, and organ-specific damage, particularly to the liver and testes. Mechanistic studies have implicated oxidative stress and the activation of specific signaling pathways as key events in DBA-induced toxicity. This technical guide provides a comprehensive overview of the in vivo toxicological profile of DBA, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of molecular mechanisms.

## Introduction

**Dibromoacetic acid** is formed during water disinfection processes, such as chlorination, when disinfectants react with natural organic matter in the presence of bromide ions[1][2]. Its widespread presence in drinking water has raised concerns about potential human health risks, prompting extensive toxicological investigation[1][3][4]. This document synthesizes the current state of knowledge on the in vivo effects of DBA, providing a critical resource for researchers and professionals in toxicology and drug development.

## Toxicokinetics

Following oral administration in F344 rats, **dibromoacetic acid** is rapidly absorbed from the gastrointestinal tract, with maximum blood concentrations reached within one hour. The oral bioavailability in male F344/N rats is approximately 30%, with significant first-pass metabolism in the liver. DBA can cross the placenta and has been detected in fetal plasma, placental tissue, and amniotic fluid. The primary route of metabolism is through a glutathione S-transferase-zeta (GST-zeta) catalyzed process in the liver, yielding glyoxylate. Glyoxylate is further metabolized to glycolate, oxalate, glycine, and carbon dioxide.

## Acute, Subchronic, and Chronic Toxicity

### Acute Toxicity

The oral median lethal dose (LD50) of **dibromoacetic acid** in rats is reported to be 1737 mg/kg body weight. Clinical signs of acute toxicity include excessive drinking, hypomobility, labored breathing, diarrhea, and ataxia.

### Subchronic and Chronic Toxicity

Repeated exposure to DBA in drinking water induces a range of toxic effects in both rats and mice. Key findings from subchronic and chronic studies are summarized in the tables below.

Table 1: Summary of Subchronic Toxicity Studies of **Dibromoacetic Acid** in Rodents

Species/Strain	Route	Duration	Dose Levels (mg/L in drinking water)	Key Findings	Reference
F344/N Rats	Drinking Water	2 weeks	0, 125, 250, 500, 1,000, 2,000	No adverse effects on survival or body weight. Average daily doses ranged from 17 to 270 mg/kg.	
B6C3F1 Mice	Drinking Water	2 weeks	0, 125, 250, 500, 1,000, 2,000	No adverse effects on survival or body weight. Average daily doses ranged from 22 to 370 mg/kg.	
F344/N Rats	Drinking Water	3 months	0, 125, 250, 500, 1,000, 2,000	Increased liver weights; hepatocellular cytoplasmic vacuolization. Delayed spermiation and atypical residual bodies in males; atrophy of germinal epithelium.	

B6C3F1 Mice	Drinking Water	3 months	0, 125, 250, 500, 1,000, 2,000	Increased severity of hepatocellular cytoplasmic vacuolization. Delayed spermiation and atypical residual bodies in males.
BALB/c Mice	Oral Gavage	28 days	0, 1.25, 5, 20 mg/kg/day	Hepatotoxicity: histological changes, increased serum ALT and AST, hepatic glycogen accumulation.
Sprague-Dawley Rats (weanling)	Intragastric	4 weeks	0, 20, 50, 125 mg/kg	Neurotoxicity: varying degrees of changes in Morris water maze test.

Table 2: Summary of Chronic Toxicity and Carcinogenicity Studies of **Dibromoacetic Acid** in Rodents

Species/Strain	Route	Duration	Dose Levels (mg/L in drinking water)	Key Findings	Reference
F344/N Rats	Drinking Water	2 years	0, 50, 500, 1,000	Increased incidence of mononuclear cell leukemia. Increased incidence of abdominal cavity mesothelioma.	
B6C3F1 Mice	Drinking Water	2 years	0, 50, 500, 1,000	Clear evidence of carcinogenic activity. Increased incidences of hepatocellular neoplasms (adenoma or carcinoma) and hepatoblastoma (males). Increased incidences of lung neoplasms (alveolar/bronchiolar adenoma or carcinoma).	

## Carcinogenicity

**Dibromoacetic acid** is classified as a carcinogen in rodents. Two-year drinking water studies conducted by the National Toxicology Program (NTP) provided clear evidence of carcinogenic activity in mice and some evidence in rats. In male and female B6C3F1 mice, DBA exposure led to a significant increase in the incidence of hepatocellular adenoma and carcinoma, with hepatoblastomas also observed in males. The increase in hepatocellular neoplasms was significant even at the lowest dose of 50 mg/L. In male mice, an increase in lung neoplasms was also considered exposure-related. In F344/N rats, there was an increased incidence of mononuclear cell leukemia, which may have been related to DBA exposure, and an increased incidence of mesothelioma in the abdominal cavity.

## Genotoxicity

**Dibromoacetic acid** has demonstrated genotoxic potential in several in vivo and in vitro assays. It was mutagenic in *Salmonella typhimurium* strain TA100, both with and without metabolic activation. In vivo, DBA induced chromosomal damage in the mouse bone-marrow micronucleus assay. Mechanistically, DBA has been shown to cause DNA damage secondary to oxidative stress, as indicated by increased levels of 8-hydroxydeoxyguanosine (8-OHdG) adducts in the liver of mice. It also induced DNA strand breaks in human lymphoblast cell lines and DNA damage in Chinese hamster ovary cells.

## Reproductive and Developmental Toxicity

DBA is a reproductive and developmental toxicant, with the male reproductive system being a primary target.

Table 3: Summary of Reproductive and Developmental Toxicity of **Dibromoacetic Acid** in Rodents

Species/Strain	Route	Duration	Dose Levels	Key Findings	Reference
Male Rats	Gavage	Up to 79 days	0, 2, 10, 50 mg/kg/day	Delayed or altered spermiation at $\geq 10$ mg/kg/day. NOAEL for reproductive effects was 2 mg/kg/day.	
Crl:CD Rats	Drinking Water	2 generations	0, 50, 250, 650 ppm	Reduced water and feed consumption, body weight gain, and pup body weights at $\geq 250$ ppm. Altered sperm production and epididymal changes in males at $\geq 250$ ppm. Unilateral epididymal malformations in F1 males at 650 ppm. NOAEL for reproductive/developmental toxicity was	

at least 50  
ppm.

Significantly  
increased  
incidences of  
eye  
malformation  
s  
(microphthal  
mia or  
anophthalmia  
).

F344 Rats  
(pregnant)

Gavage

Gestation  
Days 6-10

100 or 140  
mg/kg (0.46  
or 0.64  
mmol/kg)

## Mechanistic Insights: Oxidative Stress and Signaling Pathways

### Oxidative Stress

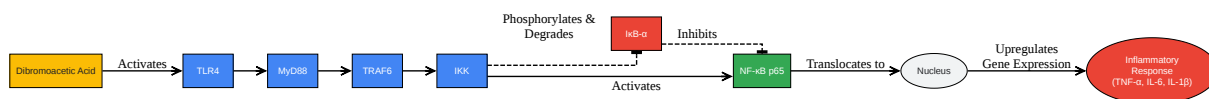
A significant body of evidence points to oxidative stress as a key mechanism in DBA-induced toxicity. In vivo studies in mice have demonstrated that DBA administration leads to:

- Increased levels of malondialdehyde (MDA) and reactive oxygen species (ROS) in the liver.
- Elevated levels of advanced oxidative protein products (AOPPs) in the serum.
- Decreased levels of glutathione (GSH) in the liver.
- Increased formation of 8-hydroxydeoxyguanosine (8-OHdG) adducts in liver nuclear DNA, indicating oxidative DNA damage.

### Signaling Pathways

DBA has been shown to induce hepatotoxicity in mice through the activation of the Toll-like receptor 4 (TLR4) signaling pathway. This activation leads to a downstream inflammatory cascade.

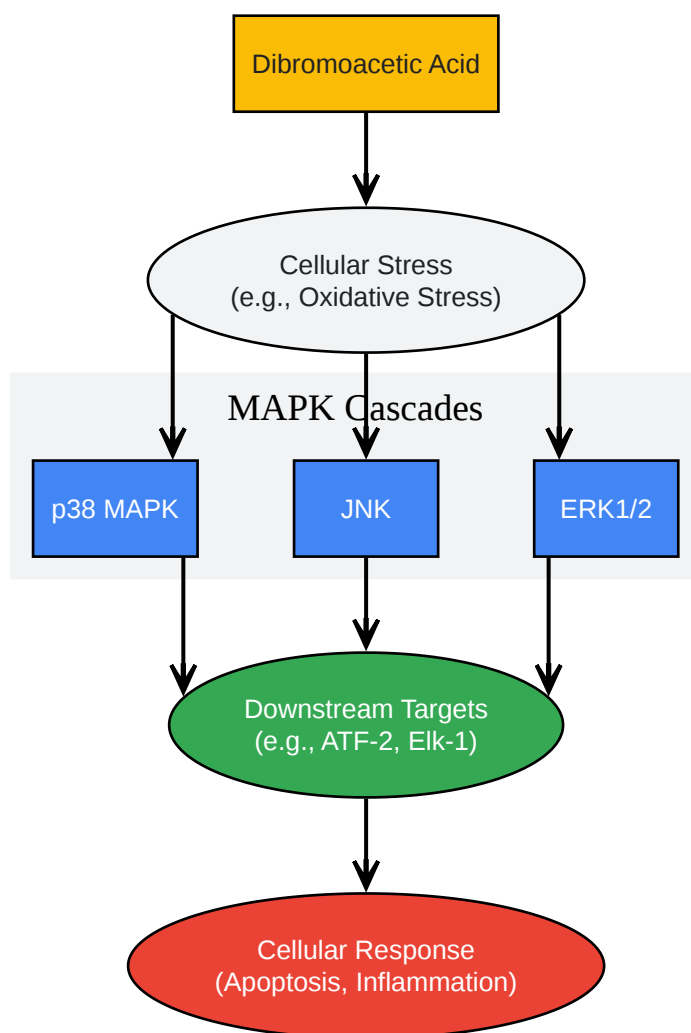




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DBA-induced activation of the TLR4 signaling pathway.

DBA exposure has also been linked to the activation of the mitogen-activated protein kinase (MAPK) signaling pathways, including p38 MAPK and c-Jun N-terminal kinase (JNK), which are involved in cellular responses to stress. In vitro studies have further shown that DBA can induce apoptosis in T-cells through the activation of MAPK signaling cascades.



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Activation of MAPK signaling pathways by DBA.

## Experimental Protocols

### Two-Year Bioassay in Rats and Mice (NTP, 2007)

- Test Substance: **Dibromoacetic acid** (>99% pure).
- Animal Model: Male and female F344/N rats and B6C3F1 mice.
- Administration: Drinking water, ad libitum.
- Dose Levels: 0, 50, 500, and 1,000 mg/L.

- Duration: 104-105 weeks.
- Observations: Survival, body weights, water consumption, clinical signs, and complete histopathological examination of a comprehensive list of tissues from all animals.
- Statistical Analysis: Survival data were analyzed using life table methods. The incidences of neoplasms and nonneoplastic lesions were analyzed using the poly-k test.

## Hepatotoxicity Study in Mice (Gong et al., 2019)

- Test Substance: **Dibromoacetic acid** (purity 99%).
- Animal Model: Male BALB/c mice.
- Administration: Oral gavage.
- Dose Levels: 0, 1.25, 5, and 20 mg/kg body weight.
- Duration: 28 days.
- Endpoints:
  - Hepatotoxicity: Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST), liver histopathology (H&E staining), and hepatic glycogen content.
  - Oxidative Stress: Malondialdehyde (MDA), reactive oxygen species (ROS), and glutathione (GSH) levels in the liver; advanced oxidative protein products (AOPPs) in serum.
  - Inflammation and Signaling: Hepatic mRNA levels of TNF- $\alpha$ , IL-6, IL-1 $\beta$ , and NF- $\kappa$ B; protein levels of TLR4, MyD88, TRAF6, I $\kappa$ B- $\alpha$ , NF- $\kappa$ B p65, and phosphorylation of p38 MAPK and JNK.
- Statistical Analysis: One-way analysis of variance (ANOVA) followed by Dunnett's test.

## Two-Generation Reproductive Toxicity Study in Rats (Christian et al., 2001)

- Test Substance: **Dibromoacetic acid**.
- Animal Model: Crl:CD(SD)IGS BR rats (30/sex/group).
- Administration: Drinking water.
- Dose Levels: 0, 50, 250, and 650 ppm.
- Study Design: Two-generation study with P and F1 generations.
- Endpoints: Viability, clinical signs, water and feed consumption, body and organ weights, histopathology, and a full range of reproductive parameters including mating, fertility, gestation duration, litter size, and pup viability. Sperm parameters and sexual maturation were also assessed.
- Statistical Analysis: Data were analyzed for homogeneity of variance and then by parametric or non-parametric ANOVA as appropriate.

## Conclusion

The in vivo toxicological profile of **dibromoacetic acid** is characterized by multi-organ toxicity, with the liver, testes, and hematopoietic system being prominent targets. DBA is a rodent carcinogen and a reproductive and developmental toxicant. The underlying mechanisms of toxicity are closely linked to the induction of oxidative stress and the subsequent activation of inflammatory and stress-response signaling pathways, including the TLR4 and MAPK pathways. The comprehensive data presented in this guide underscore the importance of continued monitoring and regulation of DBA levels in drinking water to mitigate potential human health risks. This information serves as a critical foundation for further mechanistic research and for the risk assessment of disinfection byproducts.

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- To cite this document: BenchChem. [In Vivo Toxicological Profile of Dibromoacetic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b154833#toxicological-profile-of-dibromoacetic-acid-in-vivo]

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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)